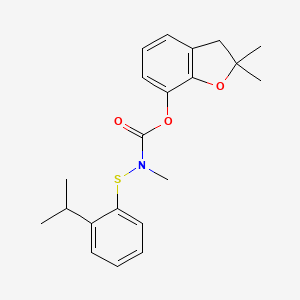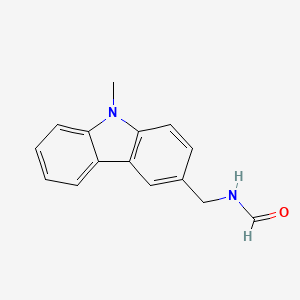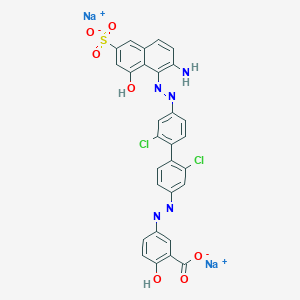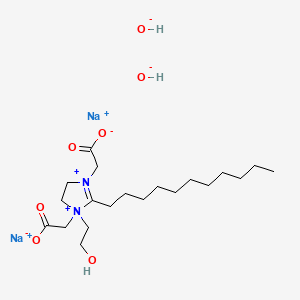
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide is a complex organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents . The presence of the imidazolium ring imparts significant chemical stability and versatility, making this compound useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide typically involves the reaction of an imidazole derivative with a long-chain alkyl halide, followed by carboxymethylation and hydroxylation . The reaction conditions often require the use of strong bases such as sodium hydroxide and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves a multi-step process that includes the initial synthesis of the imidazole derivative, followed by alkylation, carboxymethylation, and hydroxylation . The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted imidazolium compounds .
Aplicaciones Científicas De Investigación
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide involves its interaction with various molecular targets, including enzymes and proteins . The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function . The imidazolium ring plays a crucial role in these interactions by providing a stable and versatile framework for binding .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazolium-based ionic liquids such as:
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness
Disodium 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium dihydroxide is unique due to its combination of carboxymethyl and hydroxyethyl groups, which provide additional functionalization and reactivity compared to other imidazolium-based ionic liquids . This makes it particularly useful in applications requiring high stability and specific interactions with biological molecules .
Propiedades
Número CAS |
68527-99-1 |
|---|---|
Fórmula molecular |
C20H38N2Na2O7 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
disodium;2-[3-(carboxylatomethyl)-3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazole-1,3-diium-1-yl]acetate;dihydroxide |
InChI |
InChI=1S/C20H36N2O5.2Na.2H2O/c1-2-3-4-5-6-7-8-9-10-11-18-21(16-19(24)25)12-13-22(18,14-15-23)17-20(26)27;;;;/h23H,2-17H2,1H3;;;2*1H2/q;2*+1;;/p-2 |
Clave InChI |
WVICFZOLLSKIAW-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC1=[N+](CC[N+]1(CCO)CC(=O)[O-])CC(=O)[O-].[OH-].[OH-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


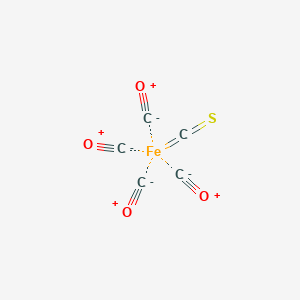

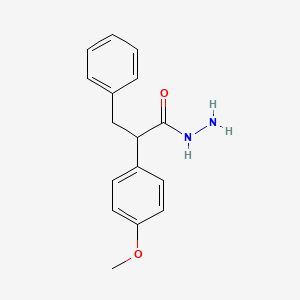
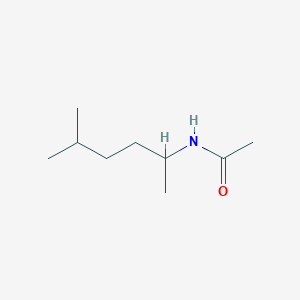
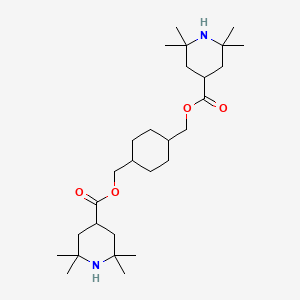
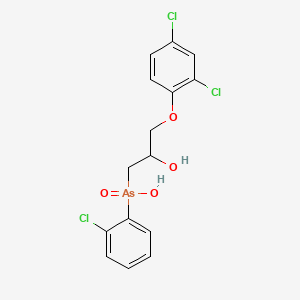
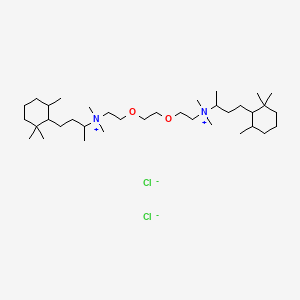
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)

